3-Benzyl-6-chloro-4,5-dimethylpyridazine
Overview
Description
3-Benzyl-6-chloro-4,5-dimethylpyridazine is a heterocyclic organic compound . It has gained increasing attention from researchers due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound involves a solution of the compound (100 mg, 0.41 mmol) in NMP (2 mL), to which is added 2-®-methyl-piperazine (62 mg, 0.61 mmol). The reaction mixture is heated at 190° C. for 4 h in a microwave reactor .Molecular Structure Analysis
The molecular formula of this compound is C13H13ClN2 . Its molecular weight is 232.71 g/mol.Chemical Reactions Analysis
The chemical reaction of this compound involves heating the compound with 2-®-methyl-piperazine in a microwave reactor .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.71 g/mol. More detailed properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridazine Derivatives 3-Benzyl-6-chloro-4,5-dimethylpyridazine, a derivative of pyridazine, has been a subject of various chemical synthesis studies. One such study explored the N-Oxidation of 6-chloro-3, 4-dimethylpyridazine, revealing the formation of different products based on the substitution patterns. This research highlights the reactivity and potential transformations of such compounds, contributing to the understanding of pyridazine chemistry (Nakagome, 1963).
Reactivity of Chloro-compounds in Pyridazine Another study focused on the N-oxidation of 4-chloro-3, 6-dimethylpyridazine, leading to the formation of chloro-compounds like 4-chloro-3, 6-dimethylpyridazine 1-oxide. The study examined the reactivity order of these chloro-compounds in nucleophilic substitution reactions, providing insights into the chemical behavior and potential applications of chloro-substituted pyridazine derivatives (Sako, 1962).
Biological Evaluation and Potential Applications
Evaluation of N4-substituted Imidazo- and v-triazolo[4,5-d]pyridazine Nucleosides A study described the chemical synthesis of N4-substituted imidazo[4,5-d]pyridazine and v-triazolo[4,5-d]-pyridazine nucleosides. This research delved into the biological evaluation of these compounds, including antitumor studies and their interaction with purine-metabolizing enzymes. The findings contribute to the medicinal chemistry of pyridazine derivatives, potentially guiding future drug development (Bussolari et al., 1993).
Anticancer Potential and Chemical Reactivity Research on the nucleophilic activity of methyl groups in certain pyridazine 1-oxides with benzaldehyde uncovered the formation of styryl compounds and (β-hydroxyphenethyl) pyridazine 1-oxides. This study provides valuable information on the reactivity of methyl groups in pyridazine compounds, which is crucial for understanding their chemical behavior and potential in developing anticancer agents (Itai, Sako, & Okusa, 1963).
Anxiolytic Properties without CNS Depressant Effects A notable study synthesized and evaluated derivatives of pyrazolo[1,5-a]pyrimidine for antianxiety properties. Several compounds exhibited anxiolytic effects comparable to clinically used benzodiazepines but without potentiating the central nervous system depressant effects of ethanol or barbiturates. This research indicates the therapeutic potential of pyridazine derivatives in the development of safer anxiolytic medications (Kirkpatrick et al., 1977).
Safety and Hazards
Properties
IUPAC Name |
3-benzyl-6-chloro-4,5-dimethylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-9-10(2)13(14)16-15-12(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOPRUSQDJTXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1CC2=CC=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731222 | |
Record name | 3-Benzyl-6-chloro-4,5-dimethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204978-02-8 | |
Record name | 3-Benzyl-6-chloro-4,5-dimethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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